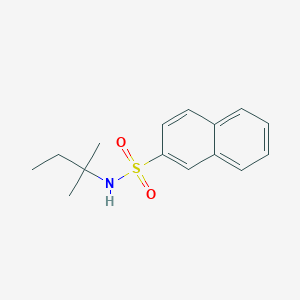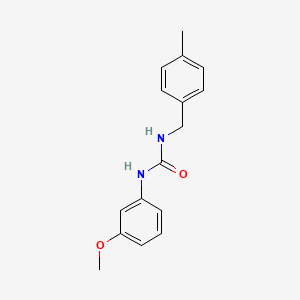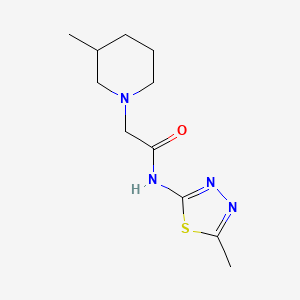
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine, an amino acid that plays a crucial role in the human body.
Mecanismo De Acción
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide is not fully understood. However, studies have shown that it acts on various receptors in the brain, including the NMDA receptor, the AMPA receptor, and the glycine receptor. It also modulates the release of various neurotransmitters, including glutamate and dopamine, which play a crucial role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the release of neurotransmitters involved in pain perception. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising effects in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide. One area of research is the development of more potent derivatives of this compound that can be used as drug candidates for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(13-7-5-4-6-8-13)12-17(20)18-15-10-9-14(21-2)11-16(15)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEZIIYTYIJAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate](/img/structure/B4422885.png)

![N-[(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]carbonyl}-2-ethyl-3-furyl)methyl]-N-ethylethanamine](/img/structure/B4422913.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4422921.png)
![N-(3-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422938.png)
![N-1,3-benzothiazol-2-yl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422944.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)amino]benzoate](/img/structure/B4422958.png)
![3-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422960.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4422966.png)


